molecular formula C28H32N4O6 B3167196 Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate CAS No. 917911-03-6

Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate

Cat. No.: B3167196
CAS No.: 917911-03-6
M. Wt: 520.6 g/mol
InChI Key: BAZVCGTZEKBKBE-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate is a structurally complex organic molecule featuring multiple functional groups and heterocyclic systems. Key components include:

  • A 1,2,4-oxadiazole ring, known for its stability and applications in medicinal chemistry .
  • A cyclohexene ring with ester and amide substituents, contributing to conformational rigidity.
  • A 2,2-dimethylpropanamido linker, which may influence steric and electronic properties.

This compound’s synthesis likely involves cyclization reactions for oxadiazole formation, analogous to methods described for related derivatives (e.g., using cesium carbonate in dry DMF at room temperature) .

Properties

IUPAC Name

methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O6/c1-28(2,27(34)30-22-8-6-5-7-21(22)26(33)36-4)15-24-31-25(32-38-24)23-14-13-20(16-29-23)37-17-18-9-11-19(35-3)12-10-18/h9-14,16H,5-8,15,17H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVCGTZEKBKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)OCC3=CC=C(C=C3)OC)C(=O)NC4=C(CCCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101125
Record name Methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]-2-pyridinyl]-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917911-03-6
Record name Methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]-2-pyridinyl]-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917911-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[3-[3-[5-[(4-methoxyphenyl)methoxy]-2-pyridinyl]-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps including the formation of the oxadiazole moiety and subsequent coupling reactions with pyridine and cyclohexene derivatives. The structural complexity of this compound suggests potential interactions with biological targets through various mechanisms.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit promising anticancer activity. For instance, derivatives similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives induced apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes like topoisomerase II and MAPK .

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound's structure suggests it may inhibit enzymes involved in cell proliferation and survival pathways. For example, oxadiazole derivatives have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth .
  • Induction of Apoptosis : Studies have reported that similar compounds can induce apoptosis through mechanisms involving p53 activation and caspase 3 elevation. This was evidenced by increased expression levels of pro-apoptotic factors in treated cancer cells .
  • Cell Cycle Arrest : The compound has been noted to cause cell cycle arrest at specific phases, further contributing to its anticancer efficacy. This effect is often mediated by the down-regulation of cyclin-dependent kinases (cdk), which are essential for cell cycle progression .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundCell LineActivityMechanism
Hekal et al. (2020)Oxadiazol derivativesHepG2, MCF-7Significant anti-proliferativeInduction of apoptosis via caspase activation
PMC9969401 (2023)Oxadiazole hybridsVarious cancer linesInhibition of proliferationEnzyme inhibition (topoisomerase II)
PMC9963071 (2023)1,3,4-OxadiazolesCancer cell linesAnticancer activityTargeting HDAC and thymidylate synthase

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a) 1,2,4-Oxadiazole Derivatives
  • Compound 7a-c (from ): Contains a benzo[b][1,4]oxazin-3-one core linked to phenyl-1,2,4-oxadiazoles. Unlike the target compound, these lack pyridine and cyclohexene moieties but share oxadiazole stability, which is critical for drug design .
  • Compound 11a-b (from ): Pyran derivatives with amino and cyano groups. While structurally distinct, their synthesis (reflux with triethylamine in 1,4-dioxane) highlights alternative strategies for heterocycle formation .
b) Substituent Effects
  • The 4-methoxybenzyloxy group in the target compound increases lipophilicity compared to simpler alkoxy substituents (e.g., methyl or ethyl groups). This modification may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Property Target Compound Compound 7a-c Compound 11a-b
Molecular Weight High (~550–600 g/mol*) Moderate (~350–400 g/mol) Moderate (~300–350 g/mol)
Solubility Low in water; soluble in DMSO/DMF Low in water; soluble in DMF Moderate in polar aprotic solvents
Stability High (oxadiazole ring stability) Moderate (oxadiazole + benzoxazin) Moderate (pyran core)

*Estimated based on structural composition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate

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